2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a condensation reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced to form the amine derivative.
Nitrile Formation: The amine derivative is reacted with a suitable nitrile-forming reagent, such as cyanogen bromide, to yield 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(pyridin-3-yl)acetonitrile: Lacks the methyl group on the amino nitrogen.
2-(Methylamino)-2-(pyridin-4-yl)acetonitrile: The pyridine ring is substituted at the 4-position instead of the 3-position.
2-(Methylamino)-2-(phenyl)acetonitrile: Contains a phenyl group instead of a pyridine ring.
Uniqueness
2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride is unique due to the specific substitution pattern on the pyridine ring and the presence of both the methylamino and nitrile groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-(methylamino)-2-pyridin-3-ylacetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-10-8(5-9)7-3-2-4-11-6-7;;/h2-4,6,8,10H,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECNGRXSDIMUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CN=CC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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